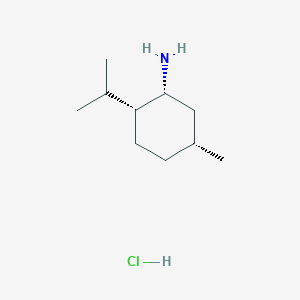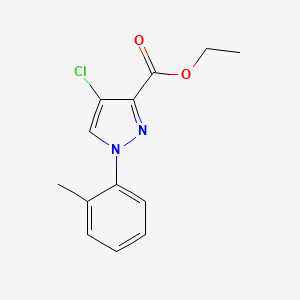
Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-aminobenzoic acid to form a diazonium salt. This is achieved by reacting 4-aminobenzoic acid with sodium nitrite in an acidic medium, usually hydrochloric acid, at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxybenzoic acid (salicylic acid) in an alkaline medium to form the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a dye in textiles, food, and cosmetics.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb light and produce color. The azo group (-N=N-) is responsible for the compound’s chromophoric properties. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-((4-carboxylatophenyl)diazenyl)benzoate
- Sodium 5-((4-carboxylatophenyl)diazenyl)-2-hydroxybenzoate
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both azo compounds and salicylic acid derivatives. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C14H8N2Na2O5 |
|---|---|
Peso molecular |
330.20 g/mol |
Nombre IUPAC |
disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C14H10N2O5.2Na/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19;;/h1-7,17H,(H,18,19)(H,20,21);;/q;2*+1/p-2 |
Clave InChI |
JOSALABADWTLLD-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)







![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)





